N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide
Description
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide is a complex organic compound that features an indole moiety, a bromine atom, and a sulfonamide group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Properties
Molecular Formula |
C19H21BrN2O3S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H21BrN2O3S/c1-3-25-15-5-7-16(8-6-15)26(23,24)21-11-10-17-13(2)22-19-9-4-14(20)12-18(17)19/h4-9,12,21-22H,3,10-11H2,1-2H3 |
InChI Key |
KHNBDXRGDPLVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Sulfonamide Formation: The brominated indole is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that compounds containing indole structures exhibit anticancer properties. The indole moiety is known to interact with various biological targets, potentially inhibiting tumor growth and metastasis. Research has shown that sulfonamide derivatives can enhance the efficacy of existing anticancer therapies by acting synergistically with other drugs .
-
Antimicrobial Properties
- Sulfonamides have long been recognized for their antibacterial activity. This compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents. The mechanism often involves inhibiting bacterial folate synthesis, which is critical for DNA replication.
-
Anti-inflammatory Effects
- Preliminary studies suggest that sulfonamide derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. The ability to inhibit specific enzymes involved in inflammation could position this compound as a therapeutic agent in conditions such as arthritis or inflammatory bowel disease .
Biochemical Research
-
Enzyme Inhibition Studies
- N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, studies focusing on acetylcholinesterase inhibition have highlighted its potential role in treating neurodegenerative diseases like Alzheimer's .
-
Drug Design and Development
- The compound serves as a scaffold for designing new drugs targeting specific receptors or enzymes. Its structural features allow for modifications that can enhance potency and selectivity towards biological targets. Researchers are exploring various derivatives to optimize their pharmacokinetic and pharmacodynamic profiles .
Material Science Applications
- Polymeric Materials
- The sulfonamide group can be utilized in creating polymeric materials with enhanced properties, such as increased thermal stability and mechanical strength. These materials have potential applications in coatings, adhesives, and other industrial products.
Case Studies
- Case Study: Anticancer Activity
-
Case Study: Antimicrobial Efficacy
- In another investigation, researchers synthesized several sulfonamide derivatives and assessed their antibacterial activity against resistant strains of bacteria. The findings revealed that certain modifications to the indole structure significantly enhanced antimicrobial potency, providing insights into structure-activity relationships .
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide: Lacks the bromine atom, which may affect its biological activity.
N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide: Contains a chlorine atom instead of bromine, which may result in different reactivity and properties.
Uniqueness
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity .
Biological Activity
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a brominated indole moiety, an ethyl chain, and a sulfonamide group, which are pivotal in its biological interactions.
This compound has been studied for its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a critical role in pH regulation and fluid balance in tissues.
- Receptor Modulation : Preliminary studies suggest that this compound may act as an antagonist at certain serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood disorders .
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, indole derivatives are known to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The sulfonamide moiety is traditionally associated with antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. This suggests potential applications in treating bacterial infections .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
